molecular formula C17H18O2 B1352587 Benzenebutanal, 4-(phenylmethoxy)- CAS No. 69172-21-0

Benzenebutanal, 4-(phenylmethoxy)-

Cat. No.: B1352587
CAS No.: 69172-21-0
M. Wt: 254.32 g/mol
InChI Key: JTIOHUDUWZWUCO-UHFFFAOYSA-N
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Description

Benzenebutanal, 4-(phenylmethoxy)-, also known as p-anisaldehyde, is an organic compound with the chemical formula C8H8O2. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is widely used in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenebutanal, 4-(phenylmethoxy)- can be achieved through various methods. One common method involves the catalytic asymmetric allylation reaction. In this process, a round-bottomed flask is charged with (S)-1,1’-bi-2-naphthol and methylene chloride. The suspension is stirred until the binaphthol is completely dissolved. Powdered 4 Å molecular sieves are then added, followed by a solution of titanium tetraisopropoxide. The mixture is heated at reflux, cooled, and then benzyloxyacetaldehyde is injected. The reaction mixture is further processed to yield the desired product .

Industrial Production Methods: Industrial production of Benzenebutanal, 4-(phenylmethoxy)- typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Benzenebutanal, 4-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide in the presence of a suitable solvent are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Benzenebutanal, 4-(phenylmethoxy)- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of Benzenebutanal, 4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as altering metabolic pathways or influencing cellular signaling processes .

Comparison with Similar Compounds

    Benzenebutanal: A related compound with a similar structure but different functional groups.

    4-Phenylbutanal: Another similar compound with variations in the aromatic ring substitution.

Uniqueness: Benzenebutanal, 4-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it valuable in various applications .

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-13H,4-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIOHUDUWZWUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454741
Record name Benzenebutanal, 4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69172-21-0
Record name Benzenebutanal, 4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(4-benzyloxyphenyl)-butanal (52.4 g, 206 mmol) in 150 mL ethyl acetate (1.4M solution) was prepared and set aside. 10% platinum on carbon (3.40 g) was prewetted with ethyl acetate and transferred to the reactor. To this was added magnesium sulfate (60.0 g, 500 mmol), followed by the ethyl acetate solution of (trimethylsilyl)-protected norepinephrine prepared as described in Example 1.
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150 mL
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60 g
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3.4 g
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